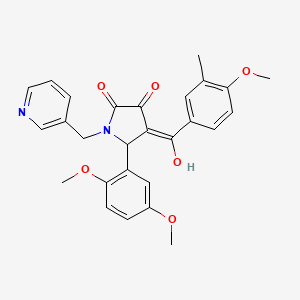
N~4~-(4-butylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-(4-butylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as Bupivacaine, is a local anesthetic drug used for pain management in various medical procedures. It belongs to the class of amide-type local anesthetics and is widely used due to its high potency and long-lasting effect.
作用機序
Bupivacaine works by blocking the sodium channels in nerve fibers, preventing the transmission of pain signals to the brain. It has a high affinity for the inactivated state of sodium channels, which allows it to produce a long-lasting effect. Bupivacaine also affects the potassium channels, leading to membrane hyperpolarization and decreased excitability of nerve fibers.
Biochemical and Physiological Effects:
Bupivacaine has both local and systemic effects. Locally, it produces a reversible loss of sensation and motor function in the area of administration. Systemically, it can cause cardiovascular and central nervous system effects. Bupivacaine can cause hypotension, bradycardia, and cardiac arrest if administered intravenously or in high doses. It can also cause central nervous system toxicity, leading to seizures, respiratory depression, and coma.
実験室実験の利点と制限
Bupivacaine has several advantages for lab experiments, such as its high potency, long-lasting effect, and reversible action. It is also widely available and relatively inexpensive. However, it has some limitations, such as its potential for systemic toxicity and the need for careful dosing and administration. Bupivacaine may also interfere with some experimental outcomes, such as muscle function and nerve conduction.
将来の方向性
There are several future directions for Bupivacaine research, such as investigating its pharmacokinetics and pharmacodynamics in different patient populations, developing new formulations for targeted delivery, and exploring its potential for non-analgesic effects, such as anti-inflammatory and anti-tumor activity. Bupivacaine may also be used in combination with other drugs or therapies to enhance its efficacy and reduce its side effects.
Conclusion:
Bupivacaine is a potent local anesthetic drug with a long history of use in pain management. It has several advantages and limitations for scientific research, and its mechanism of action and physiological effects have been extensively studied. Bupivacaine has a promising future in various fields of research, and its potential for new applications and combinations warrants further investigation.
合成法
Bupivacaine is synthesized by reacting 4-butylbenzoyl chloride with N,N-dimethylpiperidine in the presence of a base, followed by acidification and recrystallization. The synthesis of Bupivacaine is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity product.
科学的研究の応用
Bupivacaine is widely used in scientific research for its potent analgesic effects. It is commonly used in animal models to study pain pathways and pain management strategies. Bupivacaine is also used in clinical research to investigate its efficacy and safety in various medical procedures, such as epidural anesthesia, peripheral nerve block, and local infiltration anesthesia.
特性
IUPAC Name |
4-N-(4-butylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-4-5-6-15-7-9-17(10-8-15)20-18(23)16-11-13-22(14-12-16)19(24)21(2)3/h7-10,16H,4-6,11-14H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOSPWCLIQGAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}pyridin-3-yl)ethanone](/img/structure/B5465198.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5465219.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5465223.png)
![6-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N'-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5465228.png)
![methyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5465234.png)
![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5465247.png)
![1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5465257.png)
![1-(2-furoyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5465260.png)
![1'-(cyclopropylcarbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5465262.png)
![4-benzyl-3-ethyl-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5465267.png)
![4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B5465268.png)
![2-(2-furyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5465272.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5465281.png)